o6-Phenyl-2'-deoxyinosine

説明

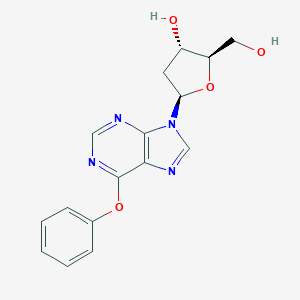

Structure

3D Structure

特性

IUPAC Name |

(2R,3S,5R)-2-(hydroxymethyl)-5-(6-phenoxypurin-9-yl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4/c21-7-12-11(22)6-13(24-12)20-9-19-14-15(20)17-8-18-16(14)23-10-4-2-1-3-5-10/h1-5,8-9,11-13,21-22H,6-7H2/t11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPXNPNNUCUROO-YNEHKIRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=CN=C3OC4=CC=CC=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3OC4=CC=CC=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Utility of a "Convertible" Nucleoside

An In-depth Technical Guide to the Chemical Properties of O⁶-Phenyl-2'-deoxyinosine

In the landscape of nucleic acid chemistry, O⁶-Phenyl-2'-deoxyinosine (O⁶-Ph-dI) stands out not for its biological prevalence, but for its synthetic versatility. It is a modified purine nucleoside designed as a highly efficient intermediate for the site-specific introduction of a wide array of functional groups into DNA oligonucleotides. Classified as a "convertible nucleoside," its core utility lies in the unique reactivity of the O⁶-phenyl group.[1][2] This moiety acts as an excellent leaving group, enabling facile post-synthetic nucleophilic substitution reactions.

This guide provides a comprehensive overview of the chemical properties of O⁶-Phenyl-2'-deoxyinosine, designed for researchers and scientists in drug development and molecular biology. We will explore its structure, reactivity, and incorporation into synthetic DNA, providing both the theoretical basis and practical protocols for its use as a powerful tool in creating custom-modified oligonucleotides.

Molecular Structure and Physicochemical Properties

The key to O⁶-Ph-dI's function is its chemical architecture. The molecule consists of a 2'-deoxyribose sugar linked to a hypoxanthine base, where the oxygen at the 6-position is modified with a phenyl group. This phenoxy group is the reactive center of the molecule.

Caption: Chemical structure of O⁶-Phenyl-2'-deoxyinosine.

Physicochemical Data Summary

| Property | Value | Source |

| IUPAC Name | 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-phenoxy-1H-purine | - |

| Molecular Formula | C₁₆H₁₆N₄O₄ | [3] |

| Molecular Weight | 328.32 g/mol | [4] |

| CAS Number | 114485-36-8 | [3] |

| Appearance | White to off-white solid | - |

| Predicted Boiling Point | 612.5 ± 65.0 °C | [3] |

| Predicted Density | 1.57 ± 0.1 g/cm³ | [3] |

| Predicted pKa | 13.76 ± 0.60 | [3] |

Core Reactivity: Post-Synthetic Conversion

The primary chemical utility of O⁶-Phenyl-2'-deoxyinosine is its function as a "convertible dA" analog.[1] After incorporation into an oligonucleotide, the phenoxy group at the O⁶ position can be readily displaced by primary amines. This reaction converts the deoxyinosine residue into a specifically N⁶-substituted deoxyadenosine residue.

Causality of Reactivity: The purine ring is an electron-deficient system. The phenoxy group, being a good leaving group, makes the C6 carbon highly electrophilic and susceptible to nucleophilic attack. This targeted reactivity allows for modifications to be introduced after the oligonucleotide backbone has been fully synthesized, preserving the integrity of sensitive functional groups that would not survive the conditions of DNA synthesis.

Caption: Post-synthetic conversion of O⁶-Ph-dI to an N⁶-substituted dA.

Experimental Protocol: Conversion to an N⁶-Aminoalkyl-dA Residue

This protocol describes the conversion of an O⁶-Ph-dI-containing oligonucleotide to an N⁶-(4-aminobutyl)-2'-deoxyadenosine analog, a modification often used to introduce a primary amine for subsequent labeling or conjugation.[1]

Pillar of Trustworthiness: This protocol is self-validating. The success of the conversion can be unequivocally confirmed by mass spectrometry, which will show a predictable mass shift corresponding to the replacement of the phenoxy group (-O-C₆H₅, 93.1 Da) with the aminoalkyl group (e.g., -NH-(CH₂)₄-NH₂, 87.2 Da).

Methodology:

-

Oligonucleotide Synthesis: Synthesize the desired DNA sequence using standard phosphoramidite chemistry, incorporating the O⁶-Phenyl-dI-CE Phosphoramidite (Glen Research Cat #: 10-1042) at the desired position.[5][6] Use standard coupling times.

-

Mild Deprotection: Deprotect the oligonucleotide from the solid support and remove base-protecting groups using a mild deprotection solution.

-

Rationale: Harsh deprotection conditions (e.g., concentrated ammonium hydroxide at high temperatures) can lead to unwanted hydrolysis of the O⁶-phenyl linkage, resulting in the formation of deoxyinosine. Mild ammonium hydroxide for 24 hours at room temperature is recommended.[6]

-

-

Post-Synthetic Substitution:

-

Lyophilize the deprotected oligonucleotide to dryness.

-

Resuspend the oligonucleotide in a solution of 1,4-diaminobutane in water (e.g., 1.0 M).

-

Incubate the reaction mixture at a controlled temperature (e.g., 55 °C) for 12-16 hours.

-

-

Purification:

-

Remove the excess diamine by size-exclusion chromatography (e.g., a NAP-10 column).

-

Purify the resulting N⁶-modified oligonucleotide using reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).

-

-

Verification:

-

Confirm the identity of the final product using MALDI-TOF or ESI mass spectrometry. The observed mass should match the calculated mass of the oligonucleotide containing the N⁶-(4-aminobutyl)-dA modification.

-

Synthesis and Oligonucleotide Incorporation Workflow

O⁶-Ph-dI is introduced into DNA sequences as a phosphoramidite monomer during standard automated solid-phase synthesis.

Caption: Workflow for oligonucleotide synthesis incorporating O⁶-Ph-dI.

Analytical and Spectroscopic Characterization

Mass Spectrometry (MS):

Electrospray ionization (ESI-MS) is ideal for characterizing the final modified oligonucleotide. For the monomer, the expected protonated molecular ion [M+H]⁺ is at m/z 329.1. Tandem MS (MS/MS) would likely show a characteristic neutral loss of the 2'-deoxyribose moiety (116.1 Da), resulting in a prominent fragment ion corresponding to the protonated O⁶-phenylguanine base at m/z 213.1.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are used to confirm the covalent structure of the monomer.

Expected ¹H NMR Signals (in DMSO-d₆):

-

Aromatic Protons: Multiple signals between δ 7.0-8.5 ppm (phenyl group protons and H2/H8 protons of the purine ring).

-

Anomeric Proton (H1'): A triplet around δ 6.0-6.5 ppm.

-

Deoxyribose Protons (H2', H2'', H3', H4', H5', H5''): A complex set of multiplets between δ 2.0-4.5 ppm.

-

Hydroxyl Protons (3'-OH, 5'-OH): Broad signals that are D₂O exchangeable.

HPLC Analysis:

Reverse-phase HPLC is the primary method for assessing the purity of the modified oligonucleotide and for its purification. The introduction of the phenyl group makes the modified oligonucleotide significantly more hydrophobic than its unmodified counterpart, leading to a longer retention time. After the conversion reaction, the retention time will shift again, reflecting the polarity of the newly introduced N⁶-substituent.

Applications in Research and Drug Development

The versatility of O⁶-Ph-dI makes it a valuable tool for a range of applications:

-

DNA-Protein Interaction Studies: Introduction of specific functional groups, such as cross-linkers or fluorescent probes, at the N⁶-position of adenine allows for detailed investigation of DNA binding proteins.[1]

-

Development of Affinity Matrices: Oligonucleotides functionalized with primary amines via O⁶-Ph-dI can be immobilized on solid supports to create high-capacity affinity columns for the purification of specific DNA-binding proteins.[1]

-

Diagnostic Probes: Site-specific labeling of DNA probes with reporter molecules (e.g., biotin, fluorophores) is readily achieved.

-

Therapeutic Oligonucleotides: The synthesis of modified antisense oligonucleotides or siRNAs with enhanced properties (e.g., binding affinity, nuclease resistance) can be explored using this chemistry.

References

-

O6-Phenyl-2'deoxyinosine Oligonucleotide Modification. Bio-Synthesis Inc.

-

O6-PHENYL-2'-DEOXYINOSINE | 114485-36-8. ChemicalBook.

-

This compound CAS#: 114485-36-8. ChemicalBook.

-

Proteome-Wide Identification of O6-Methyl-2'-deoxyguanosine-Binding Proteins. National Institutes of Health (PMC).

-

Recognition of O6-benzyl-2′-deoxyguanosine by a perimidinone-derived synthetic nucleoside: a DNA interstrand stacking interaction. National Institutes of Health (PMC).

-

In Situ Synthesis of DNA Analogs. Glen Research.

-

O6-Phenyl-dI-CE Phosphoramidite. Glen Research.

-

Mass Spectrometry Based Approach to Study the Kinetics of O6-Alkylguanine DNA Alkyltransferase Mediated Repair of O6-pyridyloxobutyl-2′-deoxyguanosine Adducts in DNA. National Institutes of Health (PMC).

-

O6-Phenyl-2'deoxyinosine. TriLink BioTechnologies.

Sources

- 1. Recognition of O6-benzyl-2′-deoxyguanosine by a perimidinone-derived synthetic nucleoside: a DNA interstrand stacking interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. Mass Spectrometry Based Approach to Study the Kinetics of O6-Alkylguanine DNA Alkyltransferase Mediated Repair of O6-pyridyloxobutyl-2′-deoxyguanosine Adducts in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, crystal structure and Hirshfeld surface analysis of 7-oxo-6-phenyl-6,7-dihydro-5H-thieno[2,3-f]isoindole-8-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR studies for identification of dI:dG mismatch base-pairing structure in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Mass spectrometry based approach to study the kinetics of O6-alkylguanine DNA alkyltransferase-mediated repair of O6-pyridyloxobutyl-2'-deoxyguanosine adducts in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proteome-Wide Identification of O6-Methyl-2’-deoxyguanosine-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Application of O⁶-Phenyl-2'-deoxyinosine for Advanced DNA Studies

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and application of O⁶-Phenyl-2'-deoxyinosine, a critical modified nucleoside for probing DNA structure, damage, and repair. We will delve into the mechanistic rationale behind synthetic strategies, present detailed, field-proven protocols, and explore the utility of this molecule in cutting-edge research.

Introduction: The Significance of O⁶-Aryl Deoxyguanosine Adducts

The modification of DNA bases, whether by endogenous processes or exogenous agents, is a central event in mutagenesis and carcinogenesis. O⁶-alkylguanine adducts, in particular, are highly mutagenic lesions that arise from exposure to alkylating agents.[1][2][3] These adducts disrupt the Watson-Crick base pairing, often leading to G→A transition mutations during DNA replication.[4]

The cellular defense against such damage is primarily mediated by the suicide enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT or MGMT), which directly repairs the lesion by transferring the alkyl group to one of its own cysteine residues.[1][5] The study of this repair process is crucial for understanding cancer etiology and for developing strategies to overcome tumor resistance to alkylating chemotherapy drugs.[1][6]

O⁶-Phenyl-2'-deoxyinosine (structurally an O⁶-aryl derivative of 2'-deoxyguanosine) serves as a stable, bulky analog of these carcinogenic adducts. Its incorporation into synthetic oligonucleotides provides an invaluable tool for:

-

Investigating the substrate specificity and mechanism of DNA repair enzymes like AGT.[7]

-

Studying the structural perturbations in the DNA double helix caused by bulky lesions.[8][9]

-

Developing inhibitors of AGT to sensitize cancer cells to chemotherapy.[6]

-

Utilizing it as a "convertible nucleoside" for the post-synthetic introduction of various functional groups into DNA.[10][11]

This document will focus on the practical synthesis of this key compound and its subsequent use in creating modified DNA probes.

Strategic Approaches to Synthesis

There are two primary, validated strategies for incorporating O⁶-Phenyl-2'-deoxyinosine into a DNA oligonucleotide, each with distinct advantages. The choice depends on the researcher's goal, available resources, and desired scale.

-

The Post-Synthetic Modification Strategy: This is the most common and accessible method. It involves using a commercially available phosphoramidite of a precursor, O⁶-Phenyl-2'-deoxyinosine (O⁶-Ph-dI), in standard automated DNA synthesis.[11] The phenyl group acts as an excellent leaving group that can be displaced by various nucleophiles after the oligonucleotide has been assembled. This "convertible nucleoside" approach is highly versatile for creating a library of different modifications at a specific site.[10][12]

-

Direct Synthesis of the Monomer: This classic chemical synthesis route involves modifying 2'-deoxyguanosine in several steps to produce the final O⁶-Phenyl-2'-deoxyguanosine phosphoramidite. This approach is necessary when the specific phosphoramidite is not commercially available or when large quantities are required. The key challenge lies in the selective modification of the O⁶ position without affecting other reactive sites on the nucleoside. The Mitsunobu reaction is a frequently employed method for this transformation.[13][14][15]

Experimental Protocol 1: Post-Synthetic Modification Using O⁶-Phenyl-dI Phosphoramidite

This protocol leverages the convertible nature of O⁶-Ph-dI to introduce amine functionalities into an oligonucleotide. The phenyl group is displaced by a primary amine post-synthesis.

Rationale: The O⁶-phenyl ether is a good leaving group, making the C6 position of the purine ring susceptible to nucleophilic attack. This allows for efficient conversion under mild conditions after the oligonucleotide is cleaved from the solid support.

Workflow Diagram

Caption: Workflow for oligonucleotide modification using the convertible O⁶-Ph-dI nucleoside.

Step-by-Step Methodology

-

Automated DNA Synthesis:

-

Synthesize the desired DNA sequence on a standard automated DNA synthesizer.

-

For the position requiring modification, use O⁶-Phenyl-dI-CE Phosphoramidite (e.g., Glen Research Cat #: 10-1042).[11]

-

Use a slightly extended coupling time (e.g., 180 seconds) for the modified phosphoramidite to ensure high coupling efficiency.

-

Keep the final 5'-DMT protecting group ON for subsequent cartridge-based purification.

-

-

Cleavage and Deprotection:

-

Cleave the oligonucleotide from the CPG solid support and remove standard base protecting groups by incubating the support in concentrated ammonium hydroxide at 55°C for 8-12 hours.

-

At this stage, the O⁶-phenyl group remains intact.

-

-

Post-Synthetic Nucleophilic Displacement:

-

Objective: To convert the O⁶-Ph-dI into an N⁶-substituted deoxyadenosine derivative.[10]

-

Evaporate the ammonium hydroxide solution to dryness.

-

Resuspend the oligonucleotide pellet in a solution of the desired primary amine. For example, to create an amino-linker, use a solution of 1,4-diaminobutane in water.

-

Incubate the reaction mixture at an elevated temperature (e.g., 55-70°C) for 12-24 hours. The reaction progress can be monitored by HPLC.

-

-

Purification:

-

After the conversion is complete, purify the DMT-ON oligonucleotide using a reverse-phase purification cartridge (e.g., Poly-Pak).

-

Wash the cartridge with an appropriate low-concentration acetonitrile buffer to remove unconverted species and byproducts.

-

Cleave the DMT group on-cartridge using trichloroacetic acid.

-

Elute the final, purified oligonucleotide.

-

For highest purity, final purification by reverse-phase HPLC is recommended.

-

-

Quality Control:

-

Confirm the identity and purity of the final product using LC-MS (Liquid Chromatography-Mass Spectrometry) to verify the expected mass change from the conversion.

-

Assess purity using analytical HPLC or CGE (Capillary Gel Electrophoresis).

-

Experimental Protocol 2: De Novo Synthesis of O⁶-Phenyl-2'-deoxyguanosine

This protocol outlines a plausible synthetic route based on established chemical principles for nucleoside modification, particularly the Mitsunobu reaction.[13][15][16]

Rationale: The Mitsunobu reaction allows for the conversion of an alcohol (phenol) into an ether under mild conditions with inversion of configuration (though not relevant for the achiral phenol). It utilizes triphenylphosphine (TPP) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the alcohol.[16][17] Protection of the sugar hydroxyls is critical to prevent side reactions.

Reaction Scheme Diagram

Sources

- 1. Repair of DNA containing O6-alkylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [An in vivo DNA adduct database for carcinogens: O6-alkylguanine, O4-alkylthymine and 8-hydroxyguanine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Repair and translesion synthesis of O6-alkylguanine DNA lesions in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Repair of O4-Alkylthymine by O6-Alkylguanine-DNA Alkyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. O6-(alkyl/aralkyl)guanosine and 2'-deoxyguanosine derivatives: synthesis and ability to enhance chloroethylnitrosourea antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. O(6) -alkylguanine-DNA alkyltransferase-mediated repair of O(4) -alkylated 2'-deoxyuridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recognition of O6-benzyl-2′-deoxyguanosine by a perimidinone-derived synthetic nucleoside: a DNA interstrand stacking interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recognition of O6-benzyl-2'-deoxyguanosine by a perimidinone-derived synthetic nucleoside: a DNA interstrand stacking interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. O6-Phenyl-2'deoxyinosine Oligonucleotide Modification [biosyn.com]

- 11. glenresearch.com [glenresearch.com]

- 12. glenresearch.com [glenresearch.com]

- 13. Synthesis and characterization of an O(6)-2'-deoxyguanosine-alkyl-O(6)-2'-deoxyguanosine interstrand cross-link in a 5'-GNC motif and repair by human O(6)-alkylguanine-DNA alkyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. youtube.com [youtube.com]

- 17. tcichemicals.com [tcichemicals.com]

The Double-Edged Sword: A Technical Guide to the Biological Significance of O6-Alkylguanine DNA Adducts

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of O6-alkylguanine DNA adducts, delving into their formation, profound biological consequences, and pivotal role in shaping the landscape of cancer therapy. We will dissect the intricate cellular mechanisms that contend with these lesions, with a particular focus on the elegant and critical direct reversal repair pathway mediated by O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT). Furthermore, this document will serve as a practical resource, offering detailed methodologies for the detection and characterization of these adducts and the enzymatic activity of their primary defense, AGT.

The Genesis of a Genotoxic Threat: Formation and Properties of O6-Alkylguanine DNA Adducts

O6-alkylguanine DNA adducts are lesions formed when an alkyl group is covalently attached to the O6 position of guanine in DNA.[1] These adducts can arise from exposure to both exogenous and endogenous alkylating agents.

Exogenous Sources:

-

Environmental Carcinogens: A prominent source is a class of compounds known as N-nitroso compounds, which are found in tobacco smoke, certain preserved foods, and some industrial settings.[2]

-

Chemotherapeutic Agents: A significant number of anticancer drugs, such as temozolomide, dacarbazine, and the nitrosoureas (e.g., carmustine), function by inducing O6-alkylguanine adducts in the DNA of cancer cells.[3][4]

Endogenous Sources:

-

Cellular Metabolism: Endogenous alkylating agents can be generated as byproducts of normal cellular processes, leading to a constant low level of O6-alkylguanine formation.[5]

The chemical nature of the alkylating agent influences the ratio of different DNA adducts formed. While N7-methylguanine is often the most abundant adduct, it is the seemingly minor O6-methylguanine that carries a disproportionately large biological impact due to its profound miscoding potential.[1]

The Guardian of the Genome: O6-Alkylguanine-DNA Alkyltransferase (AGT/MGMT)

The primary defense against the deleterious effects of O6-alkylguanine adducts is a remarkable DNA repair protein known as O6-alkylguanine-DNA alkyltransferase (AGT), or MGMT in humans.[6][7] This protein employs a unique and highly efficient direct reversal repair mechanism.

Mechanism of Action: AGT directly transfers the alkyl group from the O6 position of guanine to a cysteine residue within its own active site.[6][8] This "suicide" mechanism restores the guanine base to its native state in a single step, without the need for DNA excision and resynthesis.[5][6] However, this process irreversibly inactivates the AGT protein, which is then targeted for degradation.[9][10] The cell's capacity to repair these adducts is therefore directly proportional to the number of available AGT molecules.[8]

Regulation of AGT Expression: The expression of the MGMT gene is a critical determinant of a cell's ability to withstand alkylating agents. A key regulatory mechanism is the epigenetic silencing of the MGMT gene promoter through methylation.[6] Hypermethylation of the CpG islands in the promoter region leads to reduced or silenced gene expression, resulting in a deficiency of AGT protein.[11]

The Seeds of Disease: Mutagenesis and Carcinogenesis

When O6-alkylguanine adducts are not repaired prior to DNA replication, they exhibit potent mutagenic properties.[12][13] The presence of the alkyl group at the O6 position alters the hydrogen bonding properties of the guanine base, causing it to preferentially pair with thymine instead of cytosine during DNA synthesis.[1]

This mispairing leads to a characteristic G:C to A:T transition mutation in the subsequent round of DNA replication.[7][14] Such mutations, if they occur in critical genes like oncogenes (e.g., KRAS) or tumor suppressor genes (e.g., TP53), can be a key initiating event in carcinogenesis.[15][16] Studies have demonstrated a strong correlation between the persistence of O6-alkylguanine adducts and the incidence of tumors in animal models.[9][15]

A Double-Edged Sword in Oncology: Chemotherapy and Drug Resistance

The biological significance of O6-alkylguanine DNA adducts is starkly illustrated in the context of cancer therapy.

Therapeutic Target: Alkylating agents such as temozolomide, a cornerstone in the treatment of glioblastoma, exert their cytotoxic effects by inducing O6-alkylguanine adducts.[3][17] In cancer cells with deficient AGT activity (due to MGMT promoter hypermethylation), these adducts persist, leading to a futile cycle of mismatch repair, DNA strand breaks, and ultimately, apoptosis.[17] Therefore, the AGT status of a tumor is a powerful predictive biomarker for the efficacy of these drugs.[11][18]

Mechanism of Resistance: Conversely, high levels of AGT activity in tumor cells confer significant resistance to alkylating agents.[19][20] The proficient repair of O6-alkylguanine adducts by AGT prevents the accumulation of cytotoxic lesions, allowing cancer cells to survive and proliferate despite chemotherapy.[3] This has driven the development of AGT inhibitors, such as O6-benzylguanine, which are designed to be administered in combination with alkylating agents to overcome this resistance.[9][21]

| AGT (MGMT) Status | Effect on Alkylating Agent Chemotherapy | Clinical Implication |

| High Activity (Unmethylated Promoter) | Rapid repair of O6-alkylguanine adducts.[3] | Resistance to therapy, poorer prognosis.[19] |

| Low/No Activity (Methylated Promoter) | Persistence of O6-alkylguanine adducts.[17] | Sensitivity to therapy, better prognosis.[11] |

Methodologies for the Study of O6-Alkylguanine Adducts and AGT Activity

Accurate assessment of O6-alkylguanine adduct levels and AGT status is crucial for both basic research and clinical decision-making.

Detection and Quantification of O6-Alkylguanine DNA Adducts

A variety of sensitive techniques have been developed to detect and quantify these adducts:

-

Mass Spectrometry-based Methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of DNA adducts after enzymatic or chemical digestion of DNA.

-

Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) and immunohistochemistry (IHC) using specific antibodies against O6-alkylguanine can provide semi-quantitative data on adduct levels.

-

Nanopore Sequencing: Emerging technologies like nanopore sequencing offer the potential to detect DNA adducts, including O6-alkylguanine, at single-base resolution within their native DNA sequence context.[22]

Assessment of AGT (MGMT) Status

Several approaches are employed to determine the AGT status of cells or tissues:

-

Promoter Methylation Analysis: Methylation-specific PCR (MSP) and pyrosequencing are widely used to assess the methylation status of the MGMT promoter, which correlates with gene silencing.[11][18]

-

Immunohistochemistry (IHC): IHC with antibodies against the AGT protein can be used to visualize and semi-quantify the level of AGT expression in tissue samples.[23]

-

Enzymatic Activity Assays: These assays directly measure the functional activity of the AGT protein in cell or tissue extracts.[24][25]

Experimental Protocol: AGT (MGMT) Activity Assay using a Radiolabeled Oligonucleotide Substrate

This protocol describes a "gold standard" biochemical assay to directly measure AGT activity in cell lysates.[24]

Principle: This assay measures the transfer of a radiolabeled methyl group from a synthetic oligonucleotide containing a single O6-methylguanine to the AGT protein in a cell lysate. The amount of radioactivity transferred to the protein is proportional to the AGT activity.

Materials:

-

Cell lysate to be assayed

-

Radiolabeled oligonucleotide substrate: A double-stranded oligonucleotide containing a single O6-[³H]methylguanine.

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.1 mM EDTA)

-

Trichloroacetic acid (TCA)

-

Ethanol

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare Cell Lysates: Lyse cells in a suitable buffer and determine the protein concentration.

-

Set up the Reaction: In a microcentrifuge tube, combine the cell lysate (containing a known amount of protein) with the reaction buffer and the radiolabeled oligonucleotide substrate.

-

Incubate: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow for the transfer of the methyl group.

-

Precipitate Protein: Stop the reaction and precipitate the proteins by adding cold TCA.

-

Filter and Wash: Collect the precipitated protein on a glass fiber filter. Wash the filter extensively with TCA and then with ethanol to remove unincorporated radiolabeled substrate.

-

Quantify Radioactivity: Dry the filter, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate Activity: The AGT activity is calculated as the amount of radioactivity transferred per microgram of protein in the cell lysate and is typically expressed as fmol of methyl groups transferred per mg of protein.[26]

Self-Validation:

-

Linearity: The assay should be linear with respect to the amount of cell lysate protein used.

-

Controls: Include a no-enzyme control (buffer only) to determine background radioactivity and a positive control with a known amount of recombinant AGT.

Conclusion and Future Directions

O6-alkylguanine DNA adducts represent a significant threat to genomic integrity, with profound implications for mutagenesis, carcinogenesis, and the efficacy of cancer chemotherapy. The cellular defense system, primarily orchestrated by the AGT protein, is a critical determinant of cell fate in the face of alkylating agent exposure. A thorough understanding of the biology of these adducts and the mechanisms of their repair is paramount for the development of more effective cancer therapies and for assessing the risks associated with environmental carcinogens.

Future research will likely focus on refining our ability to detect and quantify these adducts with greater sensitivity and spatial resolution within the genome. Furthermore, the development of novel strategies to modulate AGT activity, either to enhance the efficacy of existing chemotherapies or to protect normal tissues from their toxic effects, remains a key area of investigation in drug development.

References

-

The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer. PubMed Central. [Link]

-

Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells. National Institutes of Health. [Link]

-

Repair of O(6)-alkylguanine by alkyltransferases. PubMed. [Link]

-

Biologic Significance of DNA Adducts and Protein Adducts. National Center for Biotechnology Information. [Link]

-

Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics. Open Exploration Publishing. [Link]

-

Regulatory mechanisms of O6-methylguanine methyltransferase expression in glioma cells. Gene Expression. [Link]

-

(A) Chemical structure of O6-alkylguanine adducts studied herein. (B)... ResearchGate. [Link]

-

Mechanisms of carcinogenicity/chemotherapy by O6-methylguanine. Oxford Academic. [Link]

-

O6-alkylguanine-DNA alkyltransferase: role in carcinogenesis and chemotherapy. PubMed. [Link]

-

Repair of DNA containing O6-alkylguanine. PubMed. [Link]

-

Role of O 6 -methylguanine-DNA methyltransferase in protecting from alkylating agent-induced toxicity and mutations in mice. Oxford Academic. [Link]

-

Inactivation of O6-alkylguanine DNA alkyltransferase as a means to enhance chemotherapy. ScienceDirect. [Link]

-

MGMT activity measured by 6 methods in 7 cell lines A) MGMT activity... ResearchGate. [Link]

-

DNA Damage, Mutagenesis and Cancer. PubMed Central. [Link]

-

Evaluation of an Assay for MGMT Gene Promoter Methylation in Glioblastoma Samples. Anticancer Research. [Link]

-

O6-pyridyloxobutylguanine adducts contribute to the mutagenic properties of pyridyloxobutylating agents. PubMed. [Link]

-

Chemical biology of mutagenesis and DNA repair: cellular responses to DNA alkylation. Oxford Academic. [Link]

-

Expression of O6-Methylguanine-DNA Methyltransferase Examined by Alkyl-Transfer Assays, Methylation-Specific PCR and Western Blots in Tumors and Matched Normal Tissue. National Institutes of Health. [Link]

-

Exogenous O6-methylguanine inhibits adduct removal and sensitizes human cells to killing by the chemical carcinogen N-methyl-N'-nitro-N-nitrosoguanidine. PubMed. [Link]

-

O6-methylguanine-DNA methyltransferase in glioma therapy: Promise and problems. PubMed Central. [Link]

-

Unveiling the role of O(6)-methylguanine-DNA methyltransferase in cancer therapy: insights into alkylators, pharmacogenomics, and others. Frontiers. [Link]

-

MGMT promoter methylation testing to predict overall survival in people with glioblastoma treated with temozolomide: a comprehensive meta-analysis based on a Cochrane Systematic Review. PubMed Central. [Link]

-

Unveiling the role of O(6)-methylguanine-DNA methyltransferase in cancer therapy: insights into alkylators, pharmacogenomics, and others. PubMed Central. [Link]

-

DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. National Institutes of Health. [Link]

-

Detection and Discrimination of DNA Adducts Differing in Size, Regiochemistry, and Functional Group by Nanopore Sequencing. National Institutes of Health. [Link]

-

O6-alkylguanine-DNA alkyltransferase. A target for the modulation of drug resistance. PubMed. [Link]

-

Measurement of O6-methylguanine-type adducts in DNA and O6-alkylguanine-DNA-alkyltransferase repair activity in normal and neoplastic human tissues. PubMed. [Link]

-

Pyridyloxobutyl DNA adducts inhibit the repair of O6-methylguanine. PubMed. [Link]

-

Repair of O6-methylguanine adducts in human telomeric G-quadruplex DNA by O6-alkylguanine-DNA alkyltransferase. PubMed. [Link]

-

Human O 6 -alkylguanine-DNA alkyltransferase: protection against alkylating agents and sensitization to dibromoalkanes. Oxford Academic. [Link]

-

O6-alkylguanine-DNA-alkyltransferase activity and nitrosourea sensitivity in human cancer cell lines. PubMed. [Link]

-

O6-Alkylguanine-DNA Alkyltransferase Maintains Genomic Integrity During Peroxynitrite-Mediated DNA Damage by Forming DNA-Protein. bioRxiv. [Link]

-

Degradation of the alkylated form of the DNA repair protein, O6 -alkylguanine-DNA alkyltransferase. Oxford Academic. [Link]

-

Quantitative analysis of O6-alkylguanine-DNA alkyltransferase in malignant glioma. PubMed. [Link]

Sources

- 1. Biologic Significance of DNA Adducts and Protein Adducts - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. O6-pyridyloxobutylguanine adducts contribute to the mutagenic properties of pyridyloxobutylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulatory mechanisms of O6-methylguanine methyltransferase expression in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Unveiling the role of O(6)-methylguanine-DNA methyltransferase in cancer therapy: insights into alkylators, pharmacogenomics, and others [frontiersin.org]

- 5. O6-alkylguanine-DNA alkyltransferase: role in carcinogenesis and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]

- 8. Repair of DNA containing O6-alkylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Repair of O(6)-alkylguanine by alkyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Evaluation of an Assay for MGMT Gene Promoter Methylation in Glioblastoma Samples | Anticancer Research [ar.iiarjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. DNA Damage, Mutagenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. O6-methylguanine-DNA methyltransferase in glioma therapy: Promise and problems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MGMT promoter methylation testing to predict overall survival in people with glioblastoma treated with temozolomide: a comprehensive meta-analysis based on a Cochrane Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. O6-alkylguanine-DNA alkyltransferase. A target for the modulation of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inactivation of O6-alkylguanine DNA alkyltransferase as a means to enhance chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Detection and Discrimination of DNA Adducts Differing in Size, Regiochemistry, and Functional Group by Nanopore Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantitative analysis of O6-alkylguanine-DNA alkyltransferase in malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Expression of O6-Methylguanine-DNA Methyltransferase Examined by Alkyl-Transfer Assays, Methylation-Specific PCR and Western Blots in Tumors and Matched Normal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Advent of a Versatile Tool in Oligonucleotide Chemistry: A Technical Guide to the Discovery and History of O6-Phenyl-2'-deoxyinosine

For Immediate Release

BOSTON, MA – In the landscape of synthetic biology and drug development, the ability to precisely modify nucleic acids is paramount. This technical guide delves into the discovery and historical development of O6-Phenyl-2'-deoxyinosine, a pivotal molecule that emerged as a versatile tool for the site-specific modification of DNA. Initially conceived as a "convertible nucleoside," its application has significantly impacted the synthesis of custom oligonucleotides for a range of research applications, from affinity purification to cross-linking studies. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, mechanism, and foundational role in nucleic acid chemistry.

Introduction: The Need for Controlled Nucleobase Modification

The quest to understand and manipulate the intricate machinery of the cell has long driven the development of methods to chemically modify DNA and RNA. The introduction of specific functional groups at defined positions within an oligonucleotide allows for the creation of powerful molecular probes, therapeutic agents, and tools for studying protein-nucleic acid interactions. Before the advent of versatile synthetic strategies, the incorporation of modified bases was often a cumbersome process, requiring the synthesis of unique phosphoramidite building blocks for each desired modification. This created a bottleneck in the rapid production and testing of novel modified oligonucleotides.

The "convertible nucleoside" strategy emerged as an elegant solution to this challenge. This approach involves the incorporation of a stable, yet chemically reactive, nucleoside analog into a growing oligonucleotide chain using standard automated DNA synthesis. Post-synthesis, this "convertible" nucleoside can then be transformed into a variety of desired modified nucleobases through a simple chemical conversion step. This methodology streamlined the synthesis of a diverse library of modified oligonucleotides from a single, common precursor.

The Genesis of this compound: A "Convertible dA" Nucleoside

In 1992, a seminal paper by C.L. Larson and G.L. Verdine published in Nucleic Acids Research introduced this compound as a highly effective convertible precursor for 2'-deoxyadenosine (dA) residues.[1][2] This innovation provided a robust and efficient method for introducing a wide array of functionalities at specific adenine positions within a DNA strand.

The core concept behind this compound lies in the reactivity of the O6-phenyl group on the inosine base. This group acts as an excellent leaving group when subjected to nucleophilic attack by primary amines. Following its incorporation into an oligonucleotide, a simple post-synthetic treatment with a suitable primary amine displaces the phenoxy group, converting the inosine residue into a N6-substituted deoxyadenosine derivative.[1][2]

The choice of the phenyl group was critical. It is sufficiently stable to withstand the conditions of automated DNA synthesis, yet reactive enough to be efficiently displaced under mild conditions post-synthesis. This balance is key to the success of the convertible nucleoside approach.

Synthesis of the Key Building Block: O6-Phenyl-dI-CE Phosphoramidite

The practical application of this compound in automated DNA synthesis required its conversion into a phosphoramidite building block. This involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and the phosphitylation of the 3'-hydroxyl group to create a reactive phosphoramidite.

General Synthetic Pathway

The synthesis of the O6-Phenyl-dI-CE Phosphoramidite typically starts from 2'-deoxyinosine. The key transformation is the introduction of the phenyl group at the O6 position of the purine ring. This is often achieved by first converting the 6-oxo group into a more reactive species, such as a 6-chloro or a 6-O-tosyl derivative, followed by reaction with phenol. Subsequent protection of the 5'-hydroxyl with a DMT group and phosphitylation of the 3'-hydroxyl with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite yields the final phosphoramidite monomer ready for use in DNA synthesizers.

Experimental Protocol: Synthesis of O6-Phenyl-dI-CE Phosphoramidite (Generalized)

-

Preparation of 6-Chloro-2'-deoxyinosine: 2'-deoxyinosine is treated with a chlorinating agent, such as phosphoryl chloride, to convert the 6-oxo group to a 6-chloro group.

-

Synthesis of this compound: The 6-chloro derivative is reacted with sodium phenoxide in an appropriate solvent to displace the chloride and form the O6-phenyl ether.

-

5'-O-DMT Protection: The 5'-hydroxyl group of this compound is protected by reacting it with dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine.

-

3'-O-Phosphitylation: The 3'-hydroxyl group of the DMT-protected nucleoside is then reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base, such as N,N-diisopropylethylamine (DIPEA), to yield the final O6-Phenyl-dI-CE Phosphoramidite.

-

Purification: The final product is purified using silica gel chromatography to ensure high purity for oligonucleotide synthesis.

The Post-Synthetic Conversion: A Gateway to Diverse Functionalities

The true power of this compound is realized after its incorporation into an oligonucleotide. The post-synthetic conversion step allows for the introduction of a vast array of chemical moieties at the N6 position of adenine.

Mechanism of Conversion

The conversion process is a nucleophilic aromatic substitution reaction. A primary amine attacks the C6 position of the purine ring, leading to the displacement of the phenoxy group. The reaction is typically carried out in a solution of the amine in a suitable solvent, such as aqueous ammonium hydroxide or an organic amine solution. The choice of the primary amine determines the final N6-substituent on the deoxyadenosine residue.

Caption: Post-synthetic conversion of O6-Phenyl-dI to N6-substituted-dA.

Applications Driven by Post-Synthetic Modification

The versatility of the convertible nucleoside approach has enabled numerous applications in molecular biology and biotechnology.

-

Affinity Purification: By using a diamine, such as 1,4-diaminobutane, in the conversion step, oligonucleotides can be functionalized with primary amine groups. These amine-modified oligonucleotides can then be coupled to a solid support to create high-capacity affinity columns for the purification of sequence-specific DNA-binding proteins.[2]

-

Cross-linking Studies: The introduction of photoreactive or chemically reactive groups at the N6 position of adenine allows for the study of protein-DNA interactions through cross-linking experiments. This provides valuable insights into the spatial arrangement of these complexes.

-

Fluorescent Labeling: The attachment of fluorescent dyes to specific adenine residues enables the development of sensitive probes for DNA detection and imaging.

Broader Context and Future Directions: O6-Alkylguanine Derivatives in Therapeutics

While this compound is primarily a research tool, the broader class of O6-alkylguanine derivatives has significant implications in cancer chemotherapy. Alkylating agents, a major class of anticancer drugs, exert their cytotoxic effects by attaching alkyl groups to the DNA of cancer cells. One of the most critical lesions is the formation of O6-alkylguanine.

The cellular repair protein O6-alkylguanine-DNA alkyltransferase (AGT) can remove these alkyl groups, thus conferring resistance to chemotherapy. This has led to the development of AGT inhibitors, such as O6-benzylguanine, which are used to sensitize tumors to alkylating agents. While direct therapeutic applications of this compound have not been extensively reported, its chemical principles are closely related to this important area of cancer research.

The legacy of this compound lies in its contribution to the "molecular toolbox" of nucleic acid chemists. Its development marked a significant step forward in the efficient and versatile synthesis of modified oligonucleotides. Future research may explore the development of novel convertible nucleosides with even broader reactivity profiles, enabling the introduction of an even greater diversity of chemical functionalities into DNA and RNA for therapeutic and diagnostic applications.

Summary of Key Technical Data

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Key Application |

| This compound | C16H16N4O5 | 344.33 | Convertible nucleoside precursor |

| O6-Phenyl-dI-CE Phosphoramidite | C34H37N6O7P | 672.67 | Monomer for automated DNA synthesis |

Experimental Workflow Visualization

Caption: Overall workflow from starting material to final modified oligonucleotide.

References

-

Larson, C.J.; Verdine, G.L. A high-capacity column for affinity purification of sequence-specific DNA-binding proteins. Nucleic Acids Res.1992 , 20, 3525. [Link]

-

Bio-Synthesis Inc. O6-Phenyl-2'deoxyinosine Oligonucleotide Modification. [Link]

-

Glen Research. O6-Phenyl-dI-CE Phosphoramidite. [Link]

-

Glen Research. Glen Report 6.11: Post-Synthesis Substitution - Convertible Nucleosides. [Link]

Sources

O⁶-Phenyl-2'-deoxyinosine: A Technical Guide to a Versatile Convertible Nucleoside

Abstract

This technical guide provides an in-depth exploration of O⁶-phenyl-2'-deoxyinosine (O⁶-Ph-dI), a key convertible nucleoside in modern molecular biology and drug development. We will delve into the fundamental principles of its synthesis, the mechanism of its conversion, and its practical applications in the site-specific modification of oligonucleotides. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and actionable experimental protocols. We will cover its utility in generating N⁶-substituted deoxyadenosine analogs for applications ranging from affinity purification of DNA-binding proteins to the investigation of DNA-protein interactions through cross-linking studies.

Introduction: The Power of Post-Synthetic Modification

The ability to introduce specific modifications into oligonucleotides at precise locations is a cornerstone of contemporary biomedical research. While the direct incorporation of modified phosphoramidites during automated DNA synthesis is a common strategy, it is not always feasible or efficient for certain functionalities. The "convertible nucleoside" approach offers a powerful alternative, allowing for the synthesis of a standard oligonucleotide containing a precursor nucleoside, which is then chemically converted to the desired modified base post-synthetically.[1]

O⁶-phenyl-2'-deoxyinosine stands out as a highly effective and versatile convertible precursor for deoxyadenosine.[2] Its strategic design allows for efficient incorporation into DNA using standard phosphoramidite chemistry. The O⁶-phenyl group serves as an excellent leaving group, susceptible to nucleophilic attack by primary amines. This post-synthetic substitution reaction provides a straightforward and efficient route to a wide array of N⁶-substituted deoxyadenosine analogs, opening up a vast chemical space for tailoring the properties of DNA.[3]

This guide will provide a comprehensive overview of the chemistry and application of O⁶-phenyl-2'-deoxyinosine, empowering researchers to leverage this powerful tool in their work.

Synthesis and Chemical Properties

The utility of O⁶-phenyl-2'-deoxyinosine begins with its synthesis into a form compatible with automated DNA synthesizers: the 5'-O-dimethoxytrityl-3'-O-(N,N-diisopropyl-β-cyanoethyl) phosphoramidite.

Synthesis of O⁶-Phenyl-2'-deoxyinosine Phosphoramidite

While commercially available from suppliers like Glen Research and Bio-Synthesis, understanding the synthesis of the O⁶-Phenyl-dI phosphoramidite provides valuable insight into its chemical nature.[3][4] The synthesis typically starts from a suitably protected 2'-deoxyguanosine derivative. A key step involves the conversion of the O⁶ position of guanine to a more reactive species, which can then be displaced by a phenoxide group. The final steps involve the standard protection of the 5'-hydroxyl with a dimethoxytrityl (DMT) group and phosphitylation of the 3'-hydroxyl group to yield the phosphoramidite monomer ready for oligonucleotide synthesis.[5][6]

Experimental Protocol for Conversion

The following protocol provides a general guideline for the conversion of an O⁶-phenyl-2'-deoxyinosine-containing oligonucleotide to an N⁶-substituted deoxyadenosine analog. Optimization may be required depending on the specific amine and oligonucleotide sequence.

Materials:

-

O⁶-phenyl-2'-deoxyinosine containing oligonucleotide on CPG solid support or cleaved and deprotected.

-

Primary amine of choice (e.g., 1,4-diaminobutane).

-

Concentrated ammonium hydroxide.

-

Nuclease-free water.

-

Appropriate buffers for purification.

Protocol:

-

Deprotection and Cleavage: The oligonucleotide is first cleaved from the solid support and deprotected using a mild deprotection strategy. For O⁶-Phenyl-dI, treatment with concentrated ammonium hydroxide at room temperature for 24 hours is recommended to avoid unwanted side reactions. [1]2. Conversion Reaction:

-

For an on-support conversion, the CPG-bound oligonucleotide is treated with a solution of the desired primary amine.

-

For a solution-phase conversion, the deprotected oligonucleotide is dissolved in an appropriate buffer, and the primary amine is added. For example, to introduce an aminobutyl linker, the oligonucleotide is incubated with 1,4-diaminobutane. [2]3. Incubation: The reaction mixture is incubated at a specified temperature (e.g., 55°C) for a defined period (e.g., 16-24 hours). The optimal time and temperature will depend on the reactivity of the amine.

-

-

Purification: After the conversion reaction, the modified oligonucleotide is purified to remove excess amine and the phenoxide byproduct. Standard purification methods such as desalting, solid-phase extraction (SPE), or high-performance liquid chromatography (HPLC) can be employed. [7][8] Table 1: Representative Conversion Conditions

| Nucleophile | Concentration | Temperature | Time | Typical Yield |

| 1,4-Diaminobutane | 1.0 M | 55°C | 16 h | >95% |

| Propargylamine | 0.5 M | 55°C | 22 h | >90% [9] |

| Methylamine | 40% aqueous | Room Temp | 48 h | High [10] |

Analysis and Quality Control

The success of the conversion reaction should be verified.

-

Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is the most definitive method to confirm the mass of the final product, which will reflect the addition of the amine and the loss of the phenyl group. [11][12]* HPLC Analysis: Reverse-phase HPLC can be used to assess the purity of the modified oligonucleotide. The retention time of the converted oligonucleotide will typically differ from that of the starting O⁶-phenyl-dI-containing oligonucleotide.

Applications in Research and Development

The ability to introduce a diverse range of functionalities at the N⁶ position of adenosine opens up numerous applications in molecular biology, diagnostics, and therapeutics.

Affinity Purification of DNA-Binding Proteins

One of the seminal applications of O⁶-phenyl-2'-deoxyinosine is in the creation of high-capacity affinity columns for the purification of sequence-specific DNA-binding proteins. [1][13]By converting the O⁶-phenyl-dI to an N⁶-aminoalkyl-dA, a primary amine is introduced into the major groove of the DNA duplex. This amine can then be coupled to a solid support, such as CNBr-activated Sepharose, to create an affinity matrix. [14][15] In a landmark study by Larson and Verdine, this strategy was employed to create an affinity column with a high density of DNA binding sites, leading to the efficient purification of sequence-specific DNA-binding proteins. [13]

DNA-Protein Cross-linking Studies

Understanding the intricate interactions between DNA and proteins is fundamental to molecular biology. O⁶-phenyl-2'-deoxyinosine can be used to introduce photoreactive or chemically reactive groups at the N⁶ position of adenosine to facilitate DNA-protein cross-linking. [16]For example, conversion with an amine that contains a photoreactive group (e.g., an aryl azide) or a chemically reactive group allows for the covalent trapping of proteins that bind to that specific DNA sequence. [17]This enables the identification of binding partners and the mapping of binding sites.

Probing DNA Structure and Function

The N⁶ position of adenosine is located in the major groove of the DNA double helix and is involved in molecular recognition by many proteins. By introducing various substituents via the O⁶-phenyl-dI convertible nucleoside, researchers can systematically probe the effects of these modifications on DNA structure, stability, and protein binding. For instance, the introduction of bulky groups can sterically hinder protein binding, while the addition of charged or hydrogen-bonding groups can alter the local electrostatic environment. Studies on N⁶-methyladenosine have shown that such modifications can impact the thermal stability of DNA duplexes, with the effect being context-dependent. [3][18] Table 2: Impact of N⁶-Methyladenosine on DNA Duplex Stability

| Position of m⁶A | Change in Tm (°C) | Reference |

| Internal, paired with T | Destabilizing | [3] |

| Terminal, unpaired | Stabilizing | [3] |

Troubleshooting and Optimization

While the use of O⁶-phenyl-2'-deoxyinosine is generally robust, potential issues can arise.

-

Incomplete Conversion: If mass spectrometry indicates the presence of the starting O⁶-phenyl-dI-containing oligonucleotide, consider increasing the reaction time, temperature, or the concentration of the amine. Ensure the amine is of high purity and the reaction is performed under anhydrous conditions where necessary.

-

Side Reactions: The use of harsh deprotection conditions can lead to unwanted side reactions. It is crucial to use the recommended mild deprotection protocol. If side products are observed, further optimization of the deprotection and conversion steps may be necessary. [19]* Purification Challenges: The final modified oligonucleotide may have different chromatographic properties compared to a standard DNA molecule. Optimization of the purification protocol (e.g., gradient, mobile phase composition in HPLC) may be required to achieve high purity.

Conclusion

O⁶-phenyl-2'-deoxyinosine has established itself as a cornerstone of convertible nucleoside chemistry. Its straightforward incorporation into oligonucleotides via standard phosphoramidite chemistry, coupled with a highly efficient and versatile post-synthetic conversion to a wide range of N⁶-substituted deoxyadenosine analogs, makes it an invaluable tool for researchers. From the purification of elusive DNA-binding proteins to the intricate study of DNA-protein interactions and the modulation of DNA structure, the applications of O⁶-phenyl-2'-deoxyinosine continue to expand the frontiers of molecular biology and drug discovery. This guide has provided a comprehensive framework for understanding and utilizing this powerful chemical tool, with the aim of facilitating its successful implementation in the laboratory.

References

-

BenchChem. (n.d.). Common side reactions during the synthesis of modified nucleosides. Retrieved from BenchChem website. [19]2. Bio-Synthesis Inc. (n.d.). O⁶-Phenyl-2'deoxyinosine Oligonucleotide Modification. Retrieved from Bio-Synthesis Inc. website. [3]3. Larson, C. J., & Verdine, G. L. (1992). A high-capacity column for affinity purification of sequence-specific DNA-binding proteins. Nucleic Acids Research, 20(13), 3525. [1][13]4. Gene Link. (n.d.). Convertible dA (O6-Phenyl-dI) Oligo Modifications. Retrieved from Gene Link website. [2][20]5. Chemistry Steps. (n.d.). The Mechanism of Nucleophilic Aromatic Substitution. Retrieved from Chemistry Steps website. [21]6. Glen Research. (n.d.). In Situ Synthesis of DNA Analogs. Retrieved from Glen Research website. [4][22]7. Glen Research. (n.d.). O6-Phenyl-dI-CE Phosphoramidite. Retrieved from Glen Research website. [1]8. Phenomenex. (n.d.). Oligonucleotide Purification. Retrieved from Phenomenex website. [7]9. Thermo Fisher Scientific. (n.d.). Oligonucleotide Purification Methods for Your Research. Retrieved from Thermo Fisher Scientific website.

-

Kierzek, E., & Kierzek, R. (2001). Influence of N6-isopentenyladenosine (i(6)A) on thermal stability of RNA duplexes. Biophysical Chemistry, 91(2), 135-40. [8]11. Integrated DNA Technologies. (n.d.). Mass Spectrometry Analysis of Oligonucleotide Syntheses. Retrieved from IDT website. [11]12. Kierzek, R., et al. (n.d.). The thermodynamic stability of RNA duplexes and hairpins containing N 6 ‐alkyladenosines and 2‐methylthio‐N 6. Nucleic Acids Research. [18]13. eScholarship. (n.d.). SYNTHESIS OF THE FULLY PROTECTED PHOSPHORAMIDITE OF THE BENZENE-DNA ADDUCT, N2- (4-HYDROXYPHENYL)-2'-DEOXYGUANOSINE AND INCORPORATION OF THE LATER INTO DNA OLIGOMERS. Retrieved from eScholarship, University of California. [5]14. Eurofins Genomics. (n.d.). Phosphoramidite Chemistry. Retrieved from Eurofins Genomics website.

-

Tokyo Chemical Industry Co., Ltd. (n.d.). DNA Phosphoramidites for Oligonucleotide Synthesis. Retrieved from TCI website. [6]16. Studylib. (n.d.). Quick Look - Mass Spectrometry Analysis of Oligonucleotide Synthesis. Retrieved from Studylib. [12]17. Kadonaga, J. T. (2001). Purification of Sequence-Specific DNA-Binding Proteins by Affinity Chromatography. Current Protocols in Molecular Biology, 54(1), 12.5.1-12.5.19. [14]18. Kadonaga, J. T., & Tjian, R. (1986). Affinity purification of sequence-specific DNA binding proteins. Proceedings of the National Academy of Sciences, 83(16), 5889-5893. [15][23][24]19. OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Retrieved from OrganicChemGuide. [25]20. TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides. Retrieved from TriLink BioTechnologies website.

-

Wang, P., et al. (2019). A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides. Molecules, 24(1), 123. [11]22. Sheng, J., et al. (2013). Synthesis of 5´-Thio-3´-O-Ribonucleoside Phosphoramidites. Current Protocols in Nucleic Acid Chemistry, 53(1), 1.17.1-1.17.16. [26]23. Shafirovich, V., & Geacintov, N. E. (2017). DNA-Protein Cross-links: Formation, Structural Identities, and Biological Outcomes. Accounts of Chemical Research, 50(7), 1547-1555. [17]24. Harhaji-Trajkovic, L., et al. (2024). N6-methyladenosine in DNA promotes genome stability. eLife, 13, e101626. [27][28]25. Stüber, K., & Bujard, H. (1988). An oligodeoxynucleotide affinity column for the isolation of sequence specific DNA binding proteins. Nucleic Acids Research, 16(22), 10931. [29]26. Greenberg, M. M. (2015). Enzymatic Processing of DNA–Protein Crosslinks. Molecules, 20(12), 21339-21353. [30]27. Glen Research. (n.d.). DNA Crosslinking and Ligation. Retrieved from Glen Research website.

-

Reiter, N. J., et al. (2012). Preparation of Group I Introns for Biochemical Studies and Crystallization Assays by Native Affinity Purification. PLoS ONE, 7(5), e37546. [31][32]29. Zeglis, B. M., & Barton, J. K. (2007). Mechanism of DNA-Protein Crosslinking by Chromium. Biochemistry, 46(21), 6401-6411. [33]30. Jinek, M., et al. (2012). A Programmable Dual-RNA–Guided DNA Endonuclease in Adaptive Bacterial Immunity. Science, 337(6096), 816-821.

-

Wang, Y., et al. (2020). Synthesis and Characterization of Site-Specific O6-Alkylguanine DNA-alkyl Transferase-Oligonucleotide Crosslinks. Current Protocols in Nucleic Acid Chemistry, 80(1), e104. [9]32. Glen Research. (n.d.). Glen Report 6.11: Post-Synthesis Substitution - Convertible Nucleosides. Retrieved from Glen Research website. [10]33. Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from Chemie Brunschwig website. [34]34. Biosynth. (2024, March 15). Nucleosides: Biological Roles, Modifications and Applications in Medicinal Chemistry. Retrieved from Biosynth blog. [35]35. BOC Sciences. (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. Retrieved from BOC Sciences website. []36. Li, Z., et al. (2024). Late-stage guanine C8–H alkylation of nucleosides, nucleotides, and oligonucleotides via photo-mediated Minisci reaction. Nature Communications, 15(1), 2589. [37]37. Glen Research. (n.d.). Glen Report 6.14: 5' TO 3' SYNTHESIS. Retrieved from Glen Research website.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. byjus.com [byjus.com]

- 5. SYNTHESIS OF THE FULLY PROTECTED PHOSPHORAMIDITE OF THE BENZENE-DNA ADDUCT, N2- (4-HYDROXYPHENYL)-2'-DEOXYGUANOSINE AND INCORPORATION OF THE LATER INTO DNA OLIGOMERS [escholarship.org]

- 6. DNA Phosphoramidites for Oligonucleotide Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Influence of N6-isopentenyladenosine (i(6)A) on thermal stability of RNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Site-Specific O6-Alkylguanine DNA-alkyl Transferase-Oligonucleotide Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glenresearch.com [glenresearch.com]

- 11. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Affinity Purification of DNA and RNA from Environmental Samples with Peptide Nucleic Acid Clamps - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A high-capacity column for affinity purification of sequence-specific DNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. med.upenn.edu [med.upenn.edu]

- 15. Purification of sequence-specific DNA-binding proteins by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. glenresearch.com [glenresearch.com]

- 17. DNA-Protein Cross-links: Formation, Structural Identities, and Biological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Convertible dA (O6-Phenyl-dI) Oligo Modifications from Gene Link [genelink.com]

- 21. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 22. glenresearch.com [glenresearch.com]

- 23. researchgate.net [researchgate.net]

- 24. Affinity purification of sequence-specific DNA binding proteins. | Semantic Scholar [semanticscholar.org]

- 25. organicchemistryguide.com [organicchemistryguide.com]

- 26. Synthesis of 5´-Thio-3´-O-Ribonucleoside Phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 27. N6-methyladenosine in DNA promotes genome stability - PMC [pmc.ncbi.nlm.nih.gov]

- 28. N6-methyladenosine in DNA promotes genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. An oligodeoxynucleotide affinity column for the isolation of sequence specific DNA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Preparation of Group I Introns for Biochemical Studies and Crystallization Assays by Native Affinity Purification | PLOS One [journals.plos.org]

- 32. Preparation of Group I Introns for Biochemical Studies and Crystallization Assays by Native Affinity Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Mechanism of DNA-Protein Crosslinking by Chromium - PMC [pmc.ncbi.nlm.nih.gov]

- 34. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 35. biosynth.com [biosynth.com]

- 37. Late-stage guanine C8–H alkylation of nucleosides, nucleotides, and oligonucleotides via photo-mediated Minisci reaction - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of O6-Phenyl-2'-deoxyinosine in DNA.

An In-Depth Technical Guide to the Mechanism of Action of O6-Phenyl-2'-deoxyinosine in DNA

Abstract

This compound (O6-Ph-dI) is a synthetic nucleoside modification characterized by a bulky phenyl group attached to the O6 position of the deoxyinosine base. While less studied than its O6-alkylguanine counterparts, its unique structure provides a valuable tool for investigating fundamental cellular processes such as DNA replication, repair, and mutagenesis. This guide synthesizes current knowledge from related DNA adducts to elucidate the comprehensive mechanism of action of O6-Ph-dI within a cellular context. We will explore its structural impact on the DNA duplex, its interactions with DNA polymerases and repair machinery, and the resulting biological consequences of cytotoxicity and mutagenicity. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of bulky DNA lesions.

Introduction: The Nature of a Bulky DNA Adduct

DNA integrity is under constant assault from both endogenous and exogenous agents that can chemically modify nucleobases, forming DNA adducts.[1][2] Among these, modifications at the O6 position of purines are particularly pernicious due to their high mutagenic potential.[1][3][4] this compound (O6-Ph-dI) represents a specific type of bulky DNA adduct. Unlike small alkyl lesions like O6-methylguanine, the phenyl group in O6-Ph-dI introduces significant steric hindrance and alters the electronic properties of the nucleobase.

Inosine, the nucleobase component of O6-Ph-dI, is structurally similar to guanosine and is typically recognized as such by DNA polymerases, forming a standard base pair with cytosine. However, the addition of the large, non-polar phenyl group at the O6 position fundamentally disrupts the hydrogen bonding face of the base, creating a significant challenge for the cellular machinery that maintains genomic stability. Understanding the cellular response to this lesion provides critical insights into the general mechanisms of bulky adduct repair and translesion synthesis.

Synthesis and Incorporation into Oligonucleotides

The study of site-specific DNA lesions is enabled by the chemical synthesis of oligonucleotides containing the adduct of interest. O6-Ph-dI is commercially available as a phosphoramidite building block for use in standard automated DNA synthesizers.[5] This allows for its precise placement at any desired position within a DNA sequence, creating tailored substrates for biochemical and cellular assays.

O6-Ph-dI is also classified as a "convertible nucleoside".[5][6] The O6-phenyl group is a competent leaving group that can be displaced by primary amines in a post-synthetic substitution reaction.[6] This chemical property, while useful for creating other modifications, underscores the reactivity of the O6 position and its susceptibility to nucleophilic attack.

Structural Perturbation of the DNA Duplex

The introduction of a bulky adduct like O6-Ph-dI into the DNA double helix is expected to cause significant local distortion. Studies on the structurally analogous O6-benzyl-2'-deoxyguanosine (O6-Bn-dG) lesion have provided profound insights into this phenomenon. Crystallographic and NMR data show that the benzyl group can intercalate into the DNA duplex, creating a binding pocket and causing a dramatic increase in the helical rise between adjacent base pairs and significant unwinding of the duplex.[7][8]

The phenyl group of O6-Ph-dI, due to its size and aromaticity, likely induces similar structural perturbations. This distortion is a critical initial signal, as it is the primary feature recognized by various DNA-binding proteins, including those involved in replication and repair.

Caption: Structural disruption of DNA by an O6-Ph-dI adduct.

Impact on DNA Replication: A Roadblock for the Polymerase

The passage of the DNA replication fork is a highly processive and accurate process driven by high-fidelity DNA polymerases. Bulky adducts like O6-Ph-dI present a formidable physical barrier to these enzymes.

Replicative Polymerase Stalling

The active site of a replicative polymerase is tightly constrained to ensure accurate Watson-Crick base pairing. A bulky, helix-distorting lesion cannot be accommodated, leading to a halt in DNA synthesis. Studies on bulky O6-alkyl-dG lesions have consistently shown that they strongly impede DNA replication.[4] This stalling of the replication fork is a primary cytotoxic event, as prolonged stalling can lead to fork collapse and the formation of lethal double-strand breaks.[9]

Translesion Synthesis (TLS) Bypass

To cope with replication-blocking lesions, cells employ a specialized class of low-fidelity DNA polymerases known as translesion synthesis (TLS) polymerases.[4] These enzymes have more open and flexible active sites, allowing them to accommodate damaged templates and synthesize DNA across the lesion, albeit often with reduced accuracy.

For O6-alkyl-dG lesions, polymerases such as Pol η and Pol ζ are instrumental in bypass.[4] However, this bypass is frequently error-prone. For instance, O6-methylguanine preferentially pairs with thymine, leading to the characteristic G→A transition mutations upon the next round of replication.[1][3] For O6-Ph-dI, the bulky phenyl group would prevent normal I:C pairing. The TLS polymerase might insert an incorrect base opposite the lesion, with adenine being a likely candidate due to the altered base geometry. This would result in I→T mutations (read as G→T transversions) or I→A mutations (read as G→A transitions). The precise mutagenic signature would depend on the specific TLS polymerase involved.[10]

Caption: Workflow of translesion synthesis at an O6-Ph-dI site.

Cellular DNA Repair Mechanisms

Cells have evolved multiple pathways to remove DNA damage. For O6-alklyated purines, the two most relevant pathways are direct reversal and nucleotide excision repair.

Direct Reversal by O6-Alkylguanine-DNA Alkyltransferase (MGMT)

The primary defense against O6-alkylguanine lesions is a specialized DNA repair protein called O6-Alkylguanine-DNA Alkyltransferase (AGT or MGMT).[11][12] MGMT directly transfers the alkyl group from the DNA to a cysteine residue in its own active site.[12][13] This is a "suicide" reaction, as the protein is irreversibly inactivated and subsequently degraded.[12][14]

The efficiency of MGMT is highly dependent on the size and structure of the alkyl group. While it is highly efficient for small adducts like methyl groups, its activity decreases significantly with bulkier adducts.[4][15] The large phenyl group of O6-Ph-dI would likely be a very poor substrate for MGMT. Furthermore, analogues like O6-benzylguanine are potent inhibitors of MGMT because they fit into the active site and alkylate the protein, but are not natural substrates found in DNA.[14][16] It is plausible that O6-Ph-dI could act similarly, not only evading repair but also inactivating the MGMT protein pool, thereby sensitizing the cell to other alkylating agents.

Nucleotide Excision Repair (NER)

For bulky, helix-distorting lesions that are not efficiently handled by direct reversal, Nucleotide Excision Repair (NER) serves as a critical alternative. The NER machinery recognizes structural distortions in the DNA rather than a specific chemical lesion. Studies have shown that branched-chain O6-alkyl-dG lesions, which are poor MGMT substrates, are repaired by the NER pathway.[4] Given the significant distortion predicted to be caused by O6-Ph-dI, it is a strong candidate for recognition and removal by the NER pathway.

Sources

- 1. Cytotoxic and mutagenic properties of O6-alkyl-2′-deoxyguanosine lesions in Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Cytotoxic and mutagenic properties of O6-alkyl-2'-deoxyguanosine lesions in Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Repair and translesion synthesis of O6-alkylguanine DNA lesions in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glenresearch.com [glenresearch.com]

- 6. O6-Phenyl-2'deoxyinosine Oligonucleotide Modification [biosyn.com]

- 7. Recognition of O6-benzyl-2′-deoxyguanosine by a perimidinone-derived synthetic nucleoside: a DNA interstrand stacking interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recognition of O6-benzyl-2'-deoxyguanosine by a perimidinone-derived synthetic nucleoside: a DNA interstrand stacking interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discrimination between genotoxicity and cytotoxicity in the induction of DNA double-strand breaks in cells treated with etoposide, melphalan, cisplatin, potassium cyanide, Triton X-100, and gamma-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. O6-2′-Deoxyguanosine-butylene-O6-2′-deoxyguanosine DNA Interstrand Cross-Links Are Replication-Blocking and Mutagenic DNA Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Repair of DNA containing O6-alkylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetics of O(6)-methyl-2'-deoxyguanosine repair by O(6)-alkylguanine DNA alkyltransferase within K-ras gene-derived DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Kinetics of O(6)-pyridyloxobutyl-2'-deoxyguanosine repair by human O(6)-alkylguanine DNA alkyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enhancing effect of O6-alkylguanine derivatives on chloroethylnitrosourea cytotoxicity toward tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of O6-Phenyl-2'-deoxyinosine

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic characterization of O6-Phenyl-2'-deoxyinosine. As a key "convertible" nucleoside, its structural integrity is paramount for its successful application in oligonucleotide synthesis and potential therapeutic contexts.[1] This document moves beyond simple protocols to explain the underlying scientific rationale for each analytical step, ensuring a robust, self-validating approach to structural elucidation.

Introduction: The Significance of this compound